molecular formula C10H12N2 B13042152 6-Propyl-1H-pyrrolo[2,3-B]pyridine

6-Propyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13042152
M. Wt: 160.22 g/mol
InChI Key: VGRQLRBWNZAXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propyl-1H-pyrrolo[2,3-b]pyridine (CAS 143141-25-7) is a chemical compound with the molecular formula C 10 H 12 N 2 and a molecular weight of 160.22 g/mol . It belongs to the 1H-pyrrolo[2,3-b]pyridine family, a privileged scaffold in medicinal chemistry also known as 7-azaindole . This class of nitrogen-containing heterocycles is of significant research interest due to its structural similarity to purine bases, making it a versatile building block for the development of biologically active molecules . Although specific biological data for the 6-propyl derivative is not extensively reported in the literature, the 1H-pyrrolo[2,3-b]pyridine core is a recognized pharmacophore in drug discovery. Research on this scaffold has demonstrated its potential in designing inhibitors for various therapeutic targets. For instance, derivatives have been explored as potent and selective inhibitors of phosphodiesterase 4B (PDE4B) for inflammatory and central nervous system diseases , as V600EBRAF inhibitors for oncology research, particularly in melanoma , and as c-Met kinase inhibitors for anticancer activity . The propyl substitution at the 6-position presents an opportunity for researchers to investigate the effects of lipophilic side chains on potency, selectivity, and physicochemical properties within these and other therapeutic areas. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-propyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2/c1-2-3-9-5-4-8-6-7-11-10(8)12-9/h4-7H,2-3H2,1H3,(H,11,12)

InChI Key

VGRQLRBWNZAXCB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C=CN2

Origin of Product

United States

Preparation Methods

Alkylation Strategies

The propyl substituent at the 6-position can be introduced via alkylation of an appropriate pyrrolo[2,3-b]pyridine intermediate. One approach involves:

  • Starting from 1H-pyrrolo[2,3-b]pyridine derivatives,
  • Bromination at the 6-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane at controlled temperatures (0 °C to room temperature),
  • Followed by nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the propyl group.

Suzuki Coupling

A well-established method for introducing alkyl or aryl groups onto the pyrrolo[2,3-b]pyridine core is the Suzuki-Miyaura cross-coupling reaction. This involves:

  • Preparation of a 6-bromo-1H-pyrrolo[2,3-b]pyridine intermediate,
  • Coupling with propylboronic acid or its derivatives,
  • Using catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II),
  • In a solvent system of dioxane and water,
  • With potassium carbonate as a base,
  • Reaction temperature maintained around 80 °C to reflux for 1 to 16 hours.

This method offers high regioselectivity and good yields, making it suitable for synthesizing 6-propyl derivatives.

Alternative Alkylation via Organolithium Reagents

Another approach involves:

  • Generation of a lithiated intermediate at the 6-position by treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78 °C to -40 °C),
  • Subsequent reaction with alkyl halides such as propyl bromide to install the propyl group.

This method requires stringent anhydrous conditions and low temperatures to control regioselectivity and avoid side reactions.

Bromination and Functional Group Transformations

Selective bromination at the 6-position is a critical step that precedes alkylation. Typical conditions include:

  • Use of bromine or NBS in organic solvents like chloroform or dichloromethane,
  • Reaction times from 10 minutes up to several hours,
  • Temperature control from 0 °C to room temperature to optimize selectivity and yield.

Subsequent functional group transformations, such as tosylation or further substitutions, can be performed to modify the intermediate for enhanced reactivity or purification purposes.

Summary of Key Reaction Conditions and Yields

Step Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
Bromination at 6-position NBS or Br2, triethylamine (base) CHCl3, DCM, or THF 0 °C to RT 10 min to 1 hour 60-80 Selective monobromination
Suzuki Coupling Propylboronic acid, Pd(dppf)Cl2 catalyst Dioxane/water (2.5:1) 80 °C to reflux 1-16 hours 65-75 High regioselectivity and functional group tolerance
Lithiation & Alkylation LDA, propyl bromide THF -78 °C to -40 °C 30 min to 2 hours 50-70 Requires anhydrous, inert atmosphere

Research Findings and Optimization

  • Suzuki coupling has been demonstrated to provide robust access to 6-substituted pyrrolo[2,3-b]pyridines with diverse alkyl groups, including propyl, with good yields and purity.
  • Lithiation followed by alkylation offers an alternative route but demands stricter control of reaction conditions to avoid poly-substitution or decomposition.
  • Bromination selectivity is crucial; over-bromination or substitution at undesired positions can be minimized by controlling reagent stoichiometry and reaction temperature.
  • Use of phase-transfer catalysts such as tetrabutylammonium hydrogen sulfate can enhance reaction rates and yields in tosylation and related functionalization steps.
  • Purification often involves extraction, ion-exchange resin treatment, and recrystallization to achieve high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Propyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Propyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of pyrrolo[2,3-b]pyridine derivatives include substitutions at positions 3, 5, and 4. Below is a comparative analysis:

Compound Name Substituent Position Substituent Group Key Properties/Applications References
6-Propyl-1H-pyrrolo[2,3-B]pyridine 6 Propyl (-C₃H₇) Hypothesized enhanced lipophilicity; potential kinase inhibition (inferred from related analogs)
3-Fluoro-1H-pyrrolo[2,3-B]pyridine 3 Fluoro (-F) Improved metabolic stability; used in drug discovery for halogen-bonding interactions
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine 3 Trifluoromethyl (-CF₃) Increased electronegativity; potential applications in agrochemicals and pharmaceuticals
5-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid 5 (Br), 2 (COOH) Bromine, Carboxylic acid Polar functional groups may limit membrane permeability; used as intermediates in synthesis
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate 2 Ethyl ester (-COOEt) Ester group enhances solubility; intermediate in heterocyclic synthesis

Biological Activity

6-Propyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C11H12N2
  • Molecular Weight: 176.23 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can inhibit key signaling pathways involved in cancer progression and inflammation.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition:
    • Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, which are implicated in several tumor types. For example, a derivative demonstrated an IC50 value of 7 nM against FGFR1, indicating strong potential for cancer therapy .
  • Antitumor Activity:
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in breast cancer cells while exhibiting limited toxicity to non-cancerous cells .

Biological Activity Overview

Activity Effect Reference
FGFR InhibitionPotent inhibition with IC50 values ranging from 7 to 712 nM
Anticancer ActivityInduces apoptosis in breast cancer cells; moderate cytotoxicity against ovarian cancer cells
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study 1: Anticancer Properties

A study conducted by Su et al. reported the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives. Among these, one derivative showed significant inhibition of breast cancer cell proliferation and migration, supporting its potential as an anticancer agent .

Case Study 2: FGFR Targeting

Another investigation highlighted the ability of a specific pyrrolo[2,3-b]pyridine compound to inhibit FGFR signaling in vitro. This compound not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells .

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology:

  • Neurological Disorders: Some studies suggest that derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems .
  • Anti-inflammatory Effects: Research indicates that certain derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for 6-Propyl-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves halogenation followed by cross-coupling reactions. For example:

  • Halogenation : Treating the pyrrolopyridine core with N-iodosuccinimide (NIS) in acetone under ambient conditions introduces halogens at reactive positions .
  • Suzuki-Miyaura Coupling : Substituted boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) react with halogenated intermediates using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH/H₂O solvent system at 90–105°C to install substituents at positions 3 and 5 .
  • Propyl Group Introduction : Alkylation via NaH/THF with methyl iodide or propyl halides can functionalize the nitrogen at position 1, though regioselectivity must be carefully controlled .

Q. How is the purity and structure of this compound derivatives validated?

  • Chromatography : HPLC and LC-MS are used to assess purity, particularly for detecting regioisomeric byproducts .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while IR identifies functional groups like carbonyls introduced during synthesis .
  • Elemental Analysis : Validates molecular formula consistency, especially for novel derivatives .

Advanced Research Questions

Q. What strategies enhance regioselectivity in Suzuki-Miyaura coupling for 3,5-disubstituted derivatives?

  • Boronic Acid Selection : Electron-rich boronic acids (e.g., 3,4-dimethoxyphenyl) improve coupling efficiency at position 5 due to electronic directing effects .
  • Catalyst Optimization : Pd(PPh₃)₄ outperforms other catalysts in minimizing homocoupling byproducts .
  • Temperature Control : Reactions at 105°C favor cross-coupling over side reactions, as seen in Scheme 2 .

Q. How do substituents at positions 3 and 5 influence kinase inhibition profiles?

  • Position 3 : Bulky groups (e.g., benzoyl) enhance selectivity for kinases like BCR-Abl and VEGFR by occupying hydrophobic pockets .
  • Position 5 : Electron-withdrawing substituents (e.g., nitro or chloro) increase potency against tyrosine kinases (e.g., FGFR1/3) by improving binding affinity .
  • SAR Studies : Derivatives with 4-chlorophenyl at position 5 show 10-fold higher IC₅₀ values against PDGFRβ compared to unsubstituted analogs .

Q. How can contradictory biological activity data be resolved in pharmacological studies?

  • Assay Standardization : Use consistent cell lines (e.g., HCT-116 for antitumor screening) and controls to minimize variability .
  • Metabolic Stability Testing : Assess cytochrome P450 interactions to identify false negatives due to rapid degradation .
  • Structural Confirmation : Re-analyze active compounds via X-ray crystallography to rule out regioisomeric contamination .

Q. What methods optimize reaction yields for large-scale synthesis?

  • Solvent Screening : Dioxane/water mixtures improve solubility of boronic acids in Suzuki reactions .
  • Microwave Assistance : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes) .
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively isolates products .

Methodological Challenges

Q. How to introduce a propyl group at position 6 without side reactions?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 6, followed by quenching with propyl iodide .
  • Protection/Deprotection : Temporarily protect position 1 with a tert-butoxycarbonyl (Boc) group to avoid N-alkylation .

Q. What in vitro models are recommended for evaluating antitumor activity?

  • Kinase Assays : Use recombinant kinases (e.g., CDK4/6, VEGFR2) to measure IC₅₀ values via fluorescence polarization .
  • Cell Viability Tests : MTT assays on HeLa or MCF-7 cells quantify cytotoxicity .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation confirms mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.